molecular formula C6H9ClN2O2S B3086938 [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride CAS No. 116956-03-7

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride

Cat. No. B3086938
CAS RN: 116956-03-7
M. Wt: 208.67
InChI Key: LOGHREANCCEGLE-UHFFFAOYSA-N
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Description

“[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride” is a chemical compound with the CAS Number: 116956-03-7 . It has a molecular weight of 208.67 and its IUPAC name is [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 208.67 .

Scientific Research Applications

Agrochemicals

Imidazole derivatives are also used in agrochemicals . They can be used in the development of new pesticides and herbicides.

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being used in the development of dyes for solar cells and other optical applications . They can be used to improve the efficiency of solar cells.

Functional Materials

Imidazole derivatives are used in the development of functional materials . These materials can have a wide range of applications, from electronics to energy storage.

Catalysis

Imidazole derivatives are used in catalysis . They can act as catalysts in a variety of chemical reactions, improving their efficiency and selectivity.

DNA Delivery

Mono-ion complexes (MICs) formed between plasmid DNA (pDNA) and monocationic poly (ethylene glycol) (PEG) macromolecules can be used for plasmid DNA (pDNA) delivery by muscular injection .

Organic Synthesis

1-Acyl-1H-imidazoles have been widely applied in organic synthesis as an important active acyl species . On the other hand, 2-acyl-1-methyl-1H-imidazoles have been little studied in regard to synthesis or their synthetic applications .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . For detailed safety and hazard information, it is recommended to refer to this MSDS.

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are involved in various biological processes and can interact with different targets, including enzymes, receptors, and other proteins .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or function of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the targets and pathways involved.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHREANCCEGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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